Astragaloside III Astragaloside III Astragaloside III is a triterpenoid saponin that is cycloastragenol with a 2-O-beta-D-glucopyranosyl-beta-D-xylopyranosyl moiety attached at position 3 via a glycosidic linkage. It is a triterpenoid saponin and a disaccharide derivative. It is functionally related to a cycloastragenol.
Astragaloside III is a natural product found in Astragalus hoantchy, Astragalus lepsensis, and other organisms with data available.
See also: Astragalus propinquus root (part of).
Brand Name: Vulcanchem
CAS No.: 84687-42-3
VCID: VC21347802
InChI: InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1
SMILES:
Molecular Formula: C41H68O14
Molecular Weight: 785.0 g/mol

Astragaloside III

CAS No.: 84687-42-3

Cat. No.: VC21347802

Molecular Formula: C41H68O14

Molecular Weight: 785.0 g/mol

* For research use only. Not for human or veterinary use.

Astragaloside III - 84687-42-3

CAS No. 84687-42-3
Molecular Formula C41H68O14
Molecular Weight 785.0 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1
Standard InChI Key FVFSMBDVZVUETN-BQAOMNQWSA-N
Isomeric SMILES C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Canonical SMILES CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C

Chemical Properties and Structure

Astragaloside III, with the CAS number 84687-42-3, possesses a complex molecular structure represented by the chemical formula C41H68O14 and a molecular weight of 784.97 daltons . The compound exists as a white to off-white solid with specific physical characteristics essential for its identification and analysis.

Physical and Chemical Characteristics

Astragaloside III exhibits distinctive physicochemical properties that influence its biological activity and pharmaceutical applications. These properties have been determined through both experimental measurements and predictive modeling.

Table 1: Physical and Chemical Properties of Astragaloside III

PropertyValue
Melting point245~247°C
Boiling point906.8±65.0 °C (Predicted)
Density1.39±0.1 g/cm³ (Predicted)
Storage temperatureHygroscopic, -20°C Freezer, Under inert atmosphere
SolubilitySlightly soluble in Methanol and Pyridine
pKa12.89±0.70 (Predicted)
FormSolid
ColorWhite to Off-White
InChIKeyFVFSMBDVZVUETN-HCAUMGIPNA-N

The compound's limited solubility in common solvents necessitates careful consideration during experimental design and formulation development. Its hygroscopic nature requires appropriate storage conditions to maintain stability and integrity for research purposes . The high melting point indicates strong intermolecular forces within its crystal structure, which correlates with its complex molecular architecture featuring multiple hydroxyl groups and glycosidic bonds.

Structural Characteristics and Related Compounds

Astragaloside III shares structural similarities with other astragalosides, particularly Astragaloside IV, with which it has the same molecular weight. Despite their similarities, these compounds can be successfully separated and identified using appropriate analytical techniques . The structural complexity of Astragaloside III contributes to its specific binding capabilities with various molecular targets in biological systems.

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetic profile of Astragaloside III is crucial for elucidating its biological effects and optimizing its therapeutic applications. Research has revealed important insights into its absorption, distribution, metabolism, and excretion patterns.

Absorption and Bioavailability

Astragaloside III demonstrates bioavailability after oral administration, suggesting its potential utility in oral formulations despite its complex molecular structure . Following administration of 95% ethanol extraction of Zhenqi Fuzheng capsules, Astragaloside III follows a two-compartment model in rat plasma, similar to the closely related Astragaloside IV .

Tissue Distribution Patterns

A comprehensive tissue distribution study conducted using UPLC-ESI-MS methodology revealed that Astragaloside III exhibits preferential accumulation in specific organs following oral administration. The distribution pattern follows a clear trend of concentration: thymus > spleen > stomach > liver > heart > kidney > lung > testicle .

This distinct distribution profile, particularly the high concentrations observed in the thymus and spleen, suggests that Astragaloside III preferentially targets immune system organs. This finding aligns with the compound's documented immunomodulatory effects and indicates that these organs represent major target sites for its biological activity in vivo . The half-life of approximately 2 hours suggests relatively rapid clearance, which has implications for dosing strategies in potential therapeutic applications .

Table 2: Calibration Curves and Quantification Parameters for Astragaloside III in Various Tissues

TissueCalibration curveLinear range (ng/mL)LLOQ (ng/mL)
Plasmay = 0.8771x - 0.31720.99815.6-71205.6
Livery = 0.8601x - 0.27420.99835.6-71205.6
Stomachy = 0.8772x - 0.31640.99875.6-71205.6
Thymusy = 0.8679x - 0.29450.99085.6-71205.6
Hearty = 0.8715x - 0.28460.99915.6-71205.6
Kidneyy = 0.8764x - 0.29870.99865.6-71205.6
Spleeny = 0.8591x - 0.31670.99815.6-71205.6
Testicley = 0.8728x - 0.30750.99835.6-71205.6
Lungy = 0.8731x - 0.29760.99845.6-71205.6

The establishment of reliable calibration curves across different tissues, as shown in Table 2, facilitates accurate quantification of Astragaloside III in various biological matrices, supporting detailed pharmacokinetic investigations . The consistent lower limit of quantification (LLOQ) of 5.6 ng/mL across all tested tissues indicates the sensitivity of the analytical method used for detection.

Analytical Methods for Detection and Quantification

The accurate detection and quantification of Astragaloside III in biological samples present technical challenges due to its structural complexity and similarity to related compounds. Researchers have developed sophisticated analytical methodologies to address these challenges.

UPLC-ESI-MS Methodology

A rapid and sensitive ultra-performance liquid chromatography–electrospray ionization–mass spectrometry (UPLC–ESI–MS) method has been developed and validated for the determination of Astragaloside III in various biological matrices . This methodology enables:

  • Successful separation of Astragaloside III from the structurally similar Astragaloside IV despite identical molecular weights

  • Quantification using low-energy collision tandem mass spectrometry (CID–MS-MS) with multiple reaction monitoring

  • Monitoring of precursor ion → product ion transitions at m/z 807.61→335.22 for Astragaloside III

  • High specificity and sensitivity with a lower limit of quantification (LLOQ) of 5.6 ng/mL across various tissue matrices

Table 3: Accuracy and Precision Parameters for Astragaloside III Quantification in Plasma

QC concentration (ng/mL)Intra-dayInter-day (n = 3)Extraction recoveryMatrix effect (%)
Precision (RSD%)Accuracy (mean%)Precision (RSD%)Accuracy (mean%)MeanRSD (%)
5.64.292.38.993.493.28.793.4
5605.594.28.495.191.46.992.8
7,1204.589.65.692.495.28.593.5

The validation data presented in Table 3 demonstrates the reliability and reproducibility of the analytical method, with accuracy and precision parameters well within the acceptable range of ±15% . This methodology provides a valuable tool for pharmacokinetic studies and quality control of Astragaloside III-containing preparations.

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